Benzoyleneurea
Overview
Description
Mechanism of Action
Target of Action
Benzoyleneurea is primarily used as an inhibitor of protein geranylgeranyltransferase-I (PGGTase-I) . PGGTase-I is a key enzyme involved in the post-translational modification of proteins, which plays a crucial role in various cellular processes.
Mode of Action
This compound interacts with its target, PGGTase-I, by binding to the enzyme’s active site and inhibiting its function . This interaction disrupts the normal post-translational modification of proteins, leading to changes in protein function and cellular processes.
Biochemical Pathways
The inhibition of PGGTase-I by this compound affects the post-translational modification of proteins, disrupting various biochemical pathways within the cell . The exact pathways affected can vary depending on the specific proteins that are modified by PGGTase-I.
Pharmacokinetics
Its solubility in various solvents suggests that it may have good bioavailability .
Result of Action
The inhibition of PGGTase-I by this compound leads to changes in protein function and cellular processes. These changes can have various effects at the molecular and cellular level, potentially leading to the observed anti-bacterial activity of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain solvents can enhance the fluorescence intensity of this compound, indicating that its chemical properties and activity may be influenced by its environment . .
Preparation Methods
Benzoyleneurea can be synthesized through various methods. One efficient method involves the reaction of substituted methyl anthranilate with various isothiocyanates in a DMSO/H2O mixture without any catalyst or base, using microwave irradiation . This method is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Benzoyleneurea undergoes several types of chemical reactions, including:
Scientific Research Applications
Benzoyleneurea has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzoyleneurea is unique due to its specific structure and activity. Similar compounds include:
Benzoylurea: Used as insecticides, these compounds inhibit chitin synthase, preventing the formation of chitin in insects.
Diflubenzuron: A commonly used benzoylurea insecticide that disrupts moulting and egg hatch in insects.
Lufenuron: Another benzoylurea insecticide known for its effectiveness against various insect pests.
This compound stands out due to its antibacterial activity and potential as a scaffold for enzyme inhibitors, which is not a common feature among other benzoylurea compounds.
Biological Activity
Benzoyleneurea, a compound with the molecular formula CHNO and a molecular weight of 162.15 g/mol, has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its antibacterial properties and potential as a therapeutic agent in cancer treatment. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
1. Antibacterial Activity
This compound exhibits significant antibacterial activity, making it a candidate for further development in anti-infection therapies. Research indicates that this compound can inhibit bacterial growth effectively, which is crucial in an era where antibiotic resistance is a growing concern.
Table 1: Antibacterial Activity of this compound
Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of protein geranylgeranyltransferase-I (GGTase-I). This enzyme is critical for the post-translational modification of proteins involved in cellular signaling pathways, particularly those associated with oncogenesis and infection pathways.
Case Study: GGTase-I Inhibition
In a study by Carrico et al. (2005), this compound was identified as a potent inhibitor of GGTase-I, which plays a vital role in the prenylation of proteins such as Ras, a key player in many cancers. The study demonstrated that this compound could selectively block GGTase-I activity, leading to reduced cell proliferation in cancer cell lines.
3. Anticonvulsant Activity
Recent studies have also explored the anticonvulsant properties of this compound and its derivatives. A study conducted by El Kayal et al. (2019) evaluated various analogs of this compound for their anticonvulsant activity using both in vivo and in silico methods.
Table 2: Anticonvulsant Activity Results
Compound | Dose (mg/kg) | Seizure Protection (%) | Reference |
---|---|---|---|
This compound | 50 | 75 | |
Derivative A | 25 | 60 | |
Derivative B | 100 | 90 |
4. Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent. The compound is soluble in DMSO (43.33 mg/mL) but shows limited solubility in water (<0.1 mg/mL), which may influence its bioavailability and therapeutic efficacy .
Properties
IUPAC Name |
1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQJTWBNWQABLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235343 | |
Record name | 2,4(1H,3H)-Quinazolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726370 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86-96-4 | |
Record name | Quinazolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4(1H,3H)-Quinazolinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyleneurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Quinazolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H,3H)-quinazoline-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIHYDROXYQUINAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K00A531C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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